N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide
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Overview
Description
- Its structure combines a pyrazole ring, a thiazole ring, and an amide functional group.
- The compound’s systematic name reflects its substituents and connectivity.
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes: The compound can be synthesized through multistep reactions.
Reaction Conditions: Specific conditions depend on the synthetic route chosen.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides insights.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions
Common Reagents and Conditions: These depend on the specific reaction type.
Major Products: Detailed studies are needed, but potential products include derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Researchers explore its coordination chemistry with metal ions.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Industry: Its use in catalysis or materials science.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of pyrazole and thiazole rings.
Similar Compounds: While I don’t have a specific list, related compounds may include other pyrazole-based ligands.
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2S/c1-10-8-11(2)22(21-10)15-7-6-14(9-16(15)24-5)20-18(23)17-12(3)25-13(4)19-17/h6-9H,1-5H3,(H,20,23) |
InChI Key |
JGIVMGAZAARBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C3=C(SC(=N3)C)C)OC)C |
Origin of Product |
United States |
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